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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B024447 Get Quote

A detailed analysis of the in vitro and in vivo performance of novel σ1 receptor antagonists for

prostate cancer, benchmarked against established therapies.

This guide provides a comprehensive comparison of a promising class of (4-
Aminocyclohexyl)methanol-related drug candidates, specifically aminoethyl-substituted

cyclohexane derivatives, for researchers, scientists, and drug development professionals.

These compounds have been investigated for their potential as anticancer agents, particularly

for prostate cancer, through their action as antagonists of the sigma-1 (σ1) receptor.

In Vitro Performance Assessment
The in vitro anticancer activity of four stereoisomers of an aminoethyl-substituted cyclohexane

derivative was evaluated against the DU145 human prostate cancer cell line. The DU145 cell

line is a common model for androgen-independent prostate cancer. The half-maximal inhibitory

concentration (IC50), a measure of the potency of a compound in inhibiting biological or

biochemical function, was determined for each candidate.
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Compound ID Configuration N-Substituent
IC50 (µM) against
DU145 Cells

(1R,3S)-11 cis Benzyl 15.3

(1S,3R)-11 cis Benzyl 16.8

(1R,3R)-11 trans Benzyl > 30

(1S,3S)-11 trans Benzyl > 30

The data reveals that the cis-configured isomers, (1R,3S)-11 and (1S,3R)-11, exhibit

significantly higher potency against the DU145 prostate cancer cell line compared to their

trans-configured counterparts.

Comparison with Alternative Prostate Cancer
Therapies
To contextualize the performance of these novel σ1 receptor antagonists, their in vitro potency

is compared with established chemotherapeutic agents and other targeted therapies used in

the treatment of prostate cancer. It is important to note that IC50 values can vary between

different studies and cell lines.

Compound/Drug
Mechanism of
Action

Target Cell Line(s)
Reported IC50
Range (µM)

(1R,3S)-11 /

(1S,3R)-11

σ1 Receptor

Antagonist
DU145 15.3 - 16.8

Docetaxel Microtubule Inhibitor DU145, PC-3 0.001 - 0.01

Doxorubicin
Topoisomerase II

Inhibitor
DU145 0.1 - 1

Enzalutamide
Androgen Receptor

Antagonist

LNCaP (Androgen-

sensitive)
1 - 10

This comparison highlights that while the aminoethyl-substituted cyclohexane derivatives show

promise, their in vitro potency is moderate compared to established cytotoxic agents like
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Docetaxel. However, their novel mechanism of action as σ1 receptor antagonists may offer

advantages in terms of overcoming resistance or in combination therapies.

In Vivo Evaluation of σ1 Receptor Antagonists
While specific in vivo efficacy data for the aminoethyl-substituted cyclohexane derivatives

(1R,3S)-11 and (1S,3R)-11 in prostate cancer xenograft models is not yet publicly available,

studies on other small molecule σ1 receptor antagonists have demonstrated significant anti-

tumor activity in vivo.

Systemic administration of σ1 antagonists has been shown to inhibit the growth of various

tumor xenografts, including hormone-sensitive and hormone-insensitive mammary and prostate

carcinomas, as well as p53-null lung carcinoma, in immunocompromised mice.[1] These

studies have reported tumor growth inhibition without significant side effects, suggesting a

favorable therapeutic window.[1] For example, in a study using a DU-145 xenograft model, a

targeted cytotoxic somatostatin analog, AN-238, which also induces apoptosis, resulted in a

nearly four-fold reduction in tumor volume compared to controls after eight weeks of treatment.

Mechanism of Action: σ1 Receptor Antagonism in
Cancer
The σ1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-

mitochondria interface.[2] In cancer cells, it is often overexpressed and contributes to cell

survival and proliferation.[3][4] Antagonism of the σ1 receptor has been shown to induce

cancer cell death through multiple pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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